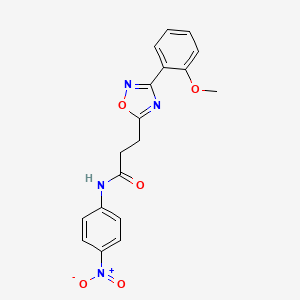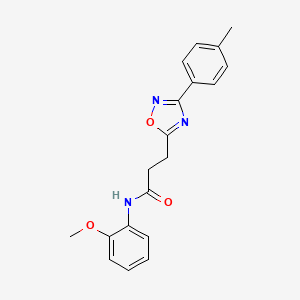
N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is thought to involve the inhibition of various cellular processes, including DNA synthesis and cell proliferation. N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce cell cycle arrest and apoptosis, while in non-cancer cells, it has been shown to have anti-inflammatory and antioxidant effects. In animal models, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is that it has been extensively studied for its potential applications in various research areas. Additionally, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new cancer therapies based on N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. Another area of interest is the investigation of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's potential applications in the treatment of neurodegenerative diseases. Additionally, research on the mechanism of action of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may provide insights into its potential applications in other areas of research.
合成法
The synthesis of N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be achieved using a variety of methods, including the condensation of 2-methoxybenzohydrazide with p-tolylglyoxal in the presence of acetic acid and sodium acetate. This reaction yields the intermediate 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which can then be coupled with 2-methoxybenzoyl chloride to form N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to possess anti-proliferative and anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In neurodegenerative diseases, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In infectious diseases, N-(2-methoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)19-21-18(25-22-19)12-11-17(23)20-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPHCOTZODKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
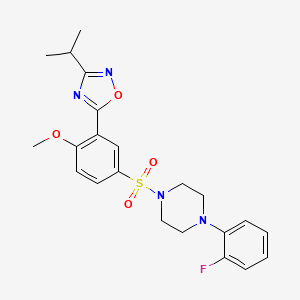
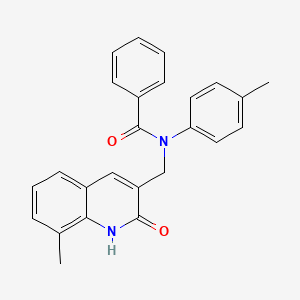
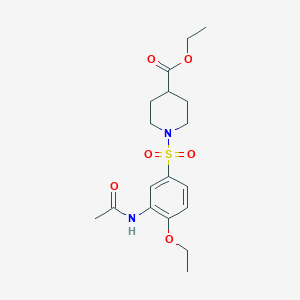
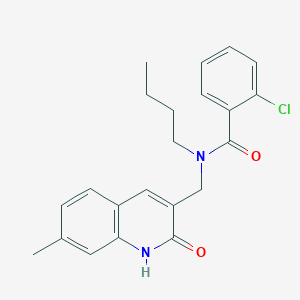
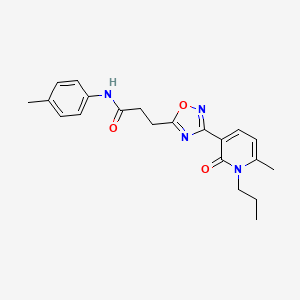
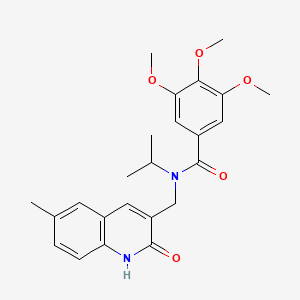
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
